2-(Benzylamino)-1-methylcyclopentan-1-OL
Description
Properties
IUPAC Name |
2-(benzylamino)-1-methylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEQSCRTRZHYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylamino)-1-methylcyclopentan-1-OL, also known as rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol, is a chiral compound characterized by its unique cyclopentanol structure. This compound has garnered attention in pharmaceutical research due to its potential therapeutic effects and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{17}N_O, with a molecular weight of 205.3 g/mol. The compound features a benzylamino group, which enhances its solubility and reactivity in biological systems. The stereochemistry of the compound, particularly the (1R,2R) configuration, significantly influences its biological interactions and efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Similar compounds have shown promising antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Enzyme Inhibition : Studies suggest that this compound may interact with various enzymes, potentially serving as an inhibitor for specific targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Interaction Studies
Interaction studies have focused on how this compound binds to receptors and enzymes. Notable findings include:
- Binding Affinity : The compound demonstrates significant binding affinity towards AChE, which is crucial for neurotransmitter regulation in the nervous system.
- Molecular Docking : Computational studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with key amino acids in the active sites of target enzymes .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1S,2S)-2-(Benzylamino)-1-methylcyclopentan-1-ol | Chiral Cyclopentanol | Opposite stereochemistry affecting biological activity |
| 2-Bromo-1-methylcyclopentan-1-ol | Halogenated Alcohol | Increased reactivity due to bromine substitution |
| Cyclopentanol | Simple Alcohol | Lacks amine functionality affecting solubility |
The structural differences among these compounds highlight how variations in stereochemistry and functional groups can influence biological activity.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on AChE, this compound was found to exhibit competitive inhibition. The IC50 value was determined through enzyme kinetics assays, revealing a significant reduction in enzyme activity at micromolar concentrations.
Case Study 2: Antioxidant Properties
Another study assessed the antioxidant capacity using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, demonstrating potential for therapeutic applications in oxidative stress-related conditions.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures can exhibit significant pharmacological properties, including anti-inflammatory and neuroprotective effects.
Synthesis and Stability Studies
Research has focused on the synthesis of 2-(Benzylamino)-1-methylcyclopentan-1-OL through various methodologies. Studies have demonstrated the importance of optimizing synthesis routes to enhance yield and purity. Stability testing is crucial for APIs, and this compound has been subjected to stress testing to assess its stability under different conditions. Such studies are vital for ensuring the safety and efficacy of pharmaceutical formulations.
Preliminary studies have suggested that this compound may exhibit biological activities that warrant further investigation. For instance, its potential role in modulating neurotransmitter systems could have implications for treating neurological disorders. Research is ongoing to elucidate its mechanism of action and therapeutic potential.
Data Tables
Case Study 1: API Development
A pharmaceutical company conducted a study to develop a formulation containing this compound as an API. The study involved extensive stability testing under various conditions, revealing that the compound maintains integrity over time when stored appropriately. This research highlighted the compound's potential in long-term therapeutic applications.
Case Study 2: Neuroprotective Effects
In another study, researchers investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound may reduce neuronal damage and improve cognitive function. These findings suggest a promising avenue for further research into its application in treating conditions such as Alzheimer's disease.
Comparison with Similar Compounds
(1R,2R)-2-(Benzylamino)cyclohexanol (CAS 40571-86-6)
Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol
| Property | Target Compound | (1R,2R)-2-(Benzylamino)cyclohexanol |
|---|---|---|
| Ring Size | Cyclopentanol (5-membered) | Cyclohexanol (6-membered) |
| Substituents | 1-Methyl, 2-(benzylamino)methyl | 2-Benzylamino (direct attachment) |
| Stereochemistry | Not specified | Trans-configuration (1R,2R) |
| Molecular Weight | 205.301 g/mol | 191.27 g/mol |
| Potential Applications | Chiral intermediates, drug design | Enzyme/receptor targeting (stereospecific interactions) |
Key Differences :
- The cyclohexanol derivative lacks the methyl group on the alcohol ring, reducing steric hindrance but increasing ring flexibility .
- The trans-configuration in (1R,2R)-2-(benzylamino)cyclohexanol may enhance binding affinity in biological systems compared to the target compound’s unspecified stereochemistry.
1-Methylcyclopentanol (CAS 1462-03-9)
Molecular Formula : C₆H₁₂O
Molecular Weight : 100.16 g/mol
Key Differences :
- The target compound’s benzylamino group introduces basicity and hydrogen-bonding capacity, making it more reactive in acid-base or coordination chemistry.
Research Findings and Implications
Structural Impact on Physicochemical Properties
- Solubility: The amine group in the target compound improves water solubility relative to 1-methylcyclopentanol but may reduce it compared to the cyclohexanol derivative due to steric effects .
Preparation Methods
Procedure and Conditions
-
Imine Formation :
-
Reduction :
-
Work-up :
Key Data
| Reducing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| NaBH3CN | CH2Cl2 | 25°C | 78% | |
| BH3·THF | DMF/AcOH | 0°C → 40°C | 85% | |
| NaBH4 | MeOH | 25°C | 62% |
Advantages : High atom economy, scalability, and compatibility with diverse solvents.
Limitations : Competing ketone reduction to alcohol (5–15% side product).
Epoxide Ring-Opening with Benzylamine
This method exploits the nucleophilic ring-opening of 1-methylcyclopentene oxide by benzylamine, yielding the amino alcohol via stereospecific pathways.
Procedure and Conditions
-
Epoxide Synthesis :
-
Ring-Opening :
-
Purification :
Key Data
| Catalyst | Solvent | Temperature | Yield | Diastereomeric Ratio | Source |
|---|---|---|---|---|---|
| None | THF | 60°C | 65% | 3:1 (trans:cis) | |
| Mg(ClO4)2 | CH3CN | 80°C | 82% | 5:1 |
Advantages : High stereocontrol, avoids reducing agents.
Limitations : Requires epoxide precursor synthesis, moderate yields for bulky amines.
Grignard Reagent-Based Synthesis
This two-step approach involves Grignard addition to a cyclopentanone derivative, followed by functional group interconversion to introduce the benzylamino group.
Procedure and Conditions
-
Grignard Addition :
-
Amination :
-
Purification :
Key Data
Advantages : High yields for Grignard step, tunable stereochemistry.
Limitations : Multi-step synthesis, hazardous intermediates (mesylates).
Comparative Analysis of Methods
| Method | Yield Range | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 62–85% | Moderate | High | High |
| Epoxide Ring-Opening | 65–82% | High | Moderate | Moderate |
| Grignard-Based | 70–89% | Low | Low | Low |
Q & A
Q. What are the recommended synthetic routes for 2-(Benzylamino)-1-methylcyclopentan-1-OL, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination. A plausible route involves reacting 1-methylcyclopentan-1-one with benzylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under inert conditions . Key variables to optimize include:
- Temperature : 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., methanol, ethanol) enhance solubility and reaction efficiency.
- Stoichiometry : A 1:1.2 molar ratio of ketone to benzylamine improves yield.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm structural features (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopentanol hydroxyl at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₉NO: calculated 205.1467) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Temperature : Store at –20°C in amber vials to prevent degradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic effects.
- pH : Neutral buffers (pH 7.0) are optimal for aqueous solutions.
Monitor degradation via periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon interactions.
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., D₂O exchange for hydroxyl protons).
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Document all steps rigorously to ensure reproducibility .
Q. What experimental strategies are effective for studying the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodology :
- Receptor Internalization Assays : Use fluorescently tagged CXCR2 receptors (e.g., Tango™ assay) to quantify ligand-induced internalization .
- Second-Messenger Systems : Measure cAMP or calcium flux via BRET/FRET-based biosensors in HEK293 cells transfected with target receptors .
- Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (PubChem CID) to predict binding pockets .
Q. How can researchers address low yields or byproduct formation during scale-up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates.
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading).
- Byproduct Characterization : Isolate side products via preparative HPLC and elucidate structures via MS/MS and NMR .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate membrane permeability (GROMACS) using a lipid bilayer model.
- Metabolic Stability : Predict Phase I/II metabolism sites with StarDrop or MetaSite .
Data Analysis and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility across labs?
- Methodology : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detailed Experimental Sections : Include exact reagent grades, equipment models, and reaction timelines.
- Supporting Information : Provide raw NMR/MS spectra, HPLC chromatograms, and crystallographic data (if applicable).
- Error Reporting : Disclose failed attempts and deviations from expected outcomes .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Bootstrap Analysis : Estimate confidence intervals for potency metrics.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct reactions in a fume hood with >100 ft/min face velocity.
- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
